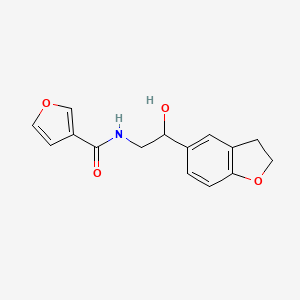
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)furan-3-carboxamide, also known as DBF, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBF is a synthetic compound that belongs to the class of furanocarboxamides and has been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Benzofuran derivatives have been extensively studied for their anticancer properties. Some substituted benzofurans exhibit dramatic anticancer activities. For instance, certain compounds have shown significant cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound could potentially be modified to enhance these properties and be used in targeted cancer therapies.
Antibacterial Properties
The antibacterial potential of benzofuran compounds is another area of interest. These compounds can be designed to target specific bacterial strains, offering a pathway to develop new antibiotics that could combat resistant bacteria. The structural flexibility of benzofuran allows for the synthesis of diverse derivatives with varying antibacterial strengths .
Antioxidative Effects
Benzofuran derivatives are known for their antioxidative effects. This property is crucial in the development of treatments for oxidative stress-related diseases. The compound can be researched further to understand its efficacy in protecting cells from oxidative damage, which is a common pathway in many chronic diseases .
Antiviral Applications
The antiviral activity of benzofuran derivatives, particularly against the hepatitis C virus, has been documented. Novel benzofuran compounds have been developed with the potential to be effective therapeutic drugs for hepatitis C disease. Research into the compound’s modification could lead to new antiviral medications .
Neuroprotective Uses
The neuroprotective potential of benzofuran derivatives is an emerging field of study. These compounds may protect neuronal cells from damage or degeneration, which is valuable in the treatment of neurodegenerative diseases. Further research could explore the compound’s effectiveness in this application .
Synthetic Methodology Development
Benzofuran compounds, including the one , can be synthesized through various methods, such as free radical cyclization cascade and proton quantum tunneling. These methods are not only efficient but also yield fewer side reactions, making them conducive to the construction of complex benzofuran ring systems. This has implications for the development of new synthetic methodologies in medicinal chemistry .
Wirkmechanismus
Target of Action
It’s known that some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells , suggesting that this compound might also target similar cellular components or pathways.
Mode of Action
Based on the known activities of similar benzofuran derivatives, it can be hypothesized that this compound may interact with its targets to inhibit cell growth, particularly in cancer cells .
Biochemical Pathways
Given the potential anticancer activity of similar benzofuran derivatives , it’s plausible that this compound may affect pathways related to cell growth and proliferation.
Result of Action
Similar benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells , suggesting that this compound might have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-13(8-16-15(18)12-3-5-19-9-12)10-1-2-14-11(7-10)4-6-20-14/h1-3,5,7,9,13,17H,4,6,8H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGQENYSXJLWIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3=COC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

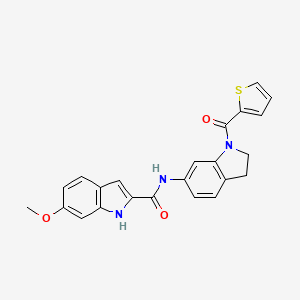
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2363722.png)
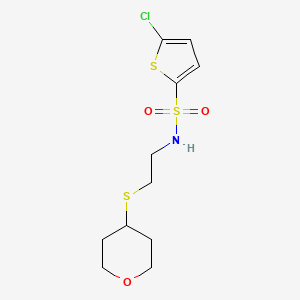

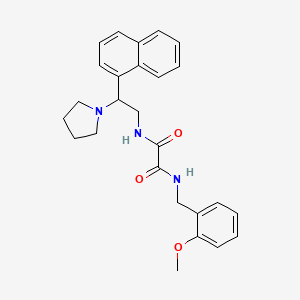
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2363727.png)
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2363730.png)
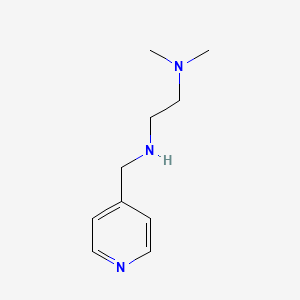
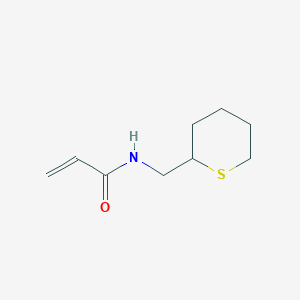
![3-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2363734.png)
![3-amino-N-[2-chloro-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2363737.png)
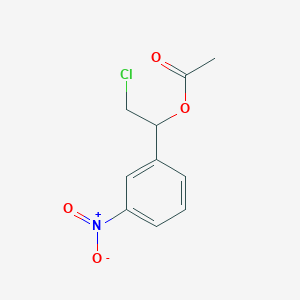

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2363741.png)